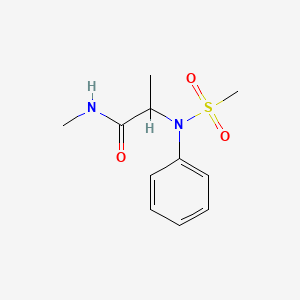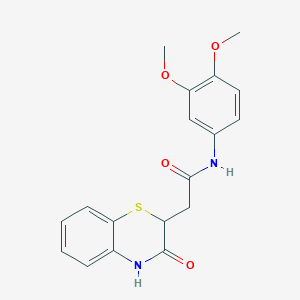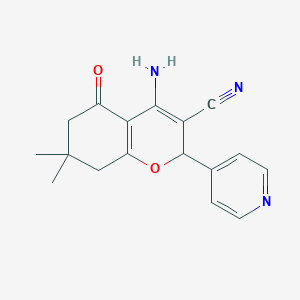![molecular formula C23H34N4O2 B3973249 1-(2,2-dimethylpropanoyl)-4-{2-[4-(1H-imidazol-1-yl)butoxy]benzyl}piperazine](/img/structure/B3973249.png)
1-(2,2-dimethylpropanoyl)-4-{2-[4-(1H-imidazol-1-yl)butoxy]benzyl}piperazine
Übersicht
Beschreibung
1-(2,2-dimethylpropanoyl)-4-{2-[4-(1H-imidazol-1-yl)butoxy]benzyl}piperazine, also known as VUF-8430, is a synthetic compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.
Wirkmechanismus
1-(2,2-dimethylpropanoyl)-4-{2-[4-(1H-imidazol-1-yl)butoxy]benzyl}piperazine acts as an antagonist of the dopamine D4 receptor, which is a G protein-coupled receptor that is primarily expressed in the prefrontal cortex and the limbic system of the brain. By blocking the binding of dopamine to this receptor, this compound inhibits the downstream signaling pathways that are activated by dopamine, resulting in a decrease in the activity of neurons that express the dopamine D4 receptor.
Biochemical and Physiological Effects:
The blockade of the dopamine D4 receptor by this compound has been shown to have various biochemical and physiological effects. For example, it has been shown to inhibit the release of glutamate, a neurotransmitter that is involved in the regulation of synaptic plasticity and learning and memory. It has also been shown to modulate the activity of other neurotransmitter systems, such as the serotonin and norepinephrine systems.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(2,2-dimethylpropanoyl)-4-{2-[4-(1H-imidazol-1-yl)butoxy]benzyl}piperazine in lab experiments is its high selectivity for the dopamine D4 receptor, which allows for specific modulation of this receptor without affecting other dopamine receptors. However, one limitation of using this compound is its relatively low potency, which may require higher concentrations of the compound to achieve the desired effects.
Zukünftige Richtungen
There are several future directions for the study of 1-(2,2-dimethylpropanoyl)-4-{2-[4-(1H-imidazol-1-yl)butoxy]benzyl}piperazine and its potential applications in scientific research. One direction is to further investigate the role of the dopamine D4 receptor in the regulation of synaptic plasticity and learning and memory, and to explore the potential therapeutic applications of this compound in the treatment of cognitive disorders. Another direction is to develop more potent and selective antagonists of the dopamine D4 receptor, which may have improved efficacy and fewer side effects compared to this compound.
Wissenschaftliche Forschungsanwendungen
1-(2,2-dimethylpropanoyl)-4-{2-[4-(1H-imidazol-1-yl)butoxy]benzyl}piperazine has been used in various scientific research studies, particularly in the field of neuroscience. It has been shown to act as a potent and selective antagonist of the dopamine D4 receptor, which is involved in the regulation of various physiological and behavioral processes. This compound has also been used to study the role of the dopamine D4 receptor in the modulation of synaptic plasticity, which is important for learning and memory.
Eigenschaften
IUPAC Name |
1-[4-[[2-(4-imidazol-1-ylbutoxy)phenyl]methyl]piperazin-1-yl]-2,2-dimethylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34N4O2/c1-23(2,3)22(28)27-15-13-25(14-16-27)18-20-8-4-5-9-21(20)29-17-7-6-11-26-12-10-24-19-26/h4-5,8-10,12,19H,6-7,11,13-18H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUDHZIVUVWGDKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCN(CC1)CC2=CC=CC=C2OCCCCN3C=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![17-(4,5-dimethyl-2-nitrophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B3973171.png)
![1-[1-(3,5-dimethoxybenzoyl)-4-piperidinyl]-4-phenylpiperazine oxalate](/img/structure/B3973173.png)
![N-[2-(1H-indol-3-yl)-1-methylethyl]benzamide](/img/structure/B3973175.png)

![N-(4-{[4-(4-benzyl-1-piperazinyl)-1-piperidinyl]sulfonyl}phenyl)acetamide oxalate](/img/structure/B3973191.png)
![1-[1-(2-thienylcarbonyl)-4-piperidinyl]azepane oxalate](/img/structure/B3973204.png)


![2-{[{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}(methyl)amino]methyl}nicotinic acid](/img/structure/B3973220.png)
![2-(2-{[allyl(2-methylbenzyl)amino]methyl}phenoxy)acetamide](/img/structure/B3973240.png)

![4-{5-[1-(2,4-dichlorophenoxy)ethyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B3973252.png)
![6-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]carbonyl}-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B3973263.png)